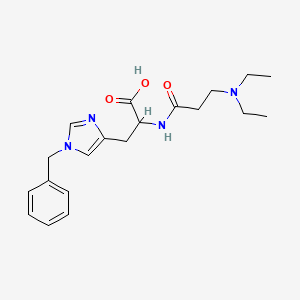
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid, also known as BDPPA, is an organic compound that has a variety of uses in scientific research. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is composed of two amino acids, propionic acid and diethylamino propionic acid, connected by a benzyl group. BDPPA is a popular reagent in chemical synthesis, as it can be used to form a variety of compounds. It is also used in the study of enzyme-catalyzed reactions, as a ligand in protein-ligand interactions, and as an inhibitor of enzymes. In addition, BDPPA has been used to study the biochemical and physiological effects of drugs and other compounds on cells.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
3-(4-Phenyl) benzoyl propionic acid, a related compound, serves as a precursor for synthesizing various heterocyclic compounds, including furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives exhibit diverse reactivities towards different nucleophiles, highlighting the compound's versatility in synthesizing heterocyclic frameworks (Soliman, Bakeer, & Attia La., 2010).
Fluorescent Triazole Derivatives
N-2-Aryl-1,2,3-Triazoles, synthesized from similar compounds, act as blue-emitting fluorophores. Their photophysical properties, including absorption, emission, and quantum yields, were studied in various solvents. These compounds showcase potential applications in fluorescence-based technologies and materials science (Padalkar, Lanke, Chemate, & Sekar, 2015).
Novel Indole-based Urease Inhibitors
Indole-based scaffolds, derived from related compounds, have been synthesized and evaluated for their in vitro urease inhibitory activity. These molecules, showcasing potent enzyme inhibition, suggest potential therapeutic applications in designing drugs targeting urease-related pathologies (Nazir et al., 2018).
Ionic Liquid-based Polymer Synthesis
Imidazolium-based ionic liquid monomers, related to the compound , have been polymerized to create double hydrophilic block copolymers (DHBCs). These polymers demonstrate ionic responsiveness and potential for diverse applications in polymer science and engineering (Vijayakrishna et al., 2008).
Anticancer Activity
A heterocyclic compound derived from similar chemical structures has shown in vitro anti-cancer activity against gastric cancer cell lines. This highlights the potential use of such compounds in developing novel anticancer therapies (Liu et al., 2019).
Propiedades
IUPAC Name |
3-(1-benzylimidazol-4-yl)-2-[3-(diethylamino)propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-23(4-2)11-10-19(25)22-18(20(26)27)12-17-14-24(15-21-17)13-16-8-6-5-7-9-16/h5-9,14-15,18H,3-4,10-13H2,1-2H3,(H,22,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSBHYHAVGBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

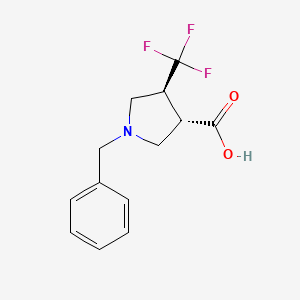
![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)
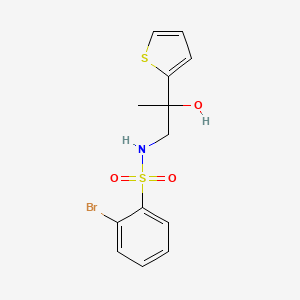
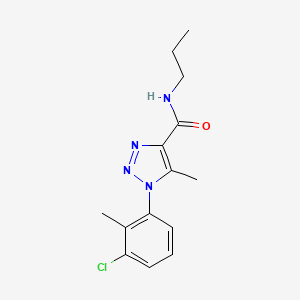
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2983256.png)


![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 6-(1H-pyrazol-1-yl)pyridine-2-carboxylate](/img/structure/B2983259.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)
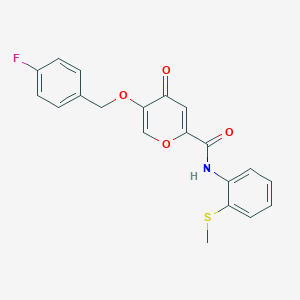

![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)
![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)
